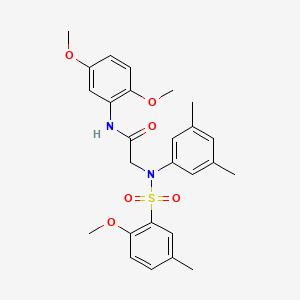
N-(2,5-dimethoxyphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide is a complex organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and organic synthesis due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by functional group modifications. Common synthetic routes may include:
Aromatic substitution reactions: to introduce methoxy groups.
Sulfonylation reactions: to attach the sulfonyl group.
Amidation reactions: to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: to increase reaction efficiency.
Solvents: that are suitable for large-scale reactions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-17-7-9-24(34-6)25(14-17)35(30,31)28(20-12-18(2)11-19(3)13-20)16-26(29)27-22-15-21(32-4)8-10-23(22)33-5/h7-15H,16H2,1-6H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWZMBBMZYDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


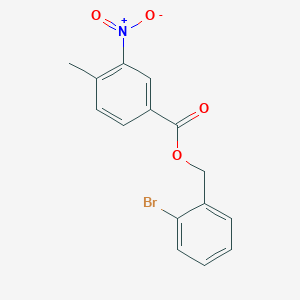
![[4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate](/img/structure/B3603226.png)
![1-(4-bromophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B3603232.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B3603239.png)
![2-[3-(2-fluorobenzoyl)indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3603252.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B3603268.png)
![4-bromo-N-methyl-N-{[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3603271.png)
![4-[(E)-1-cyano-2-(3-iodophenyl)ethenyl]benzonitrile](/img/structure/B3603273.png)
![1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B3603278.png)
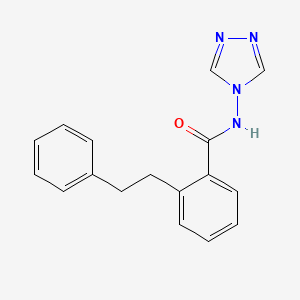
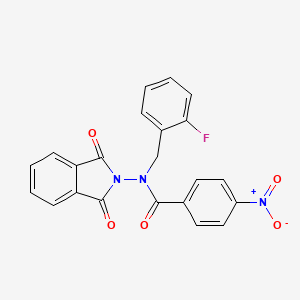
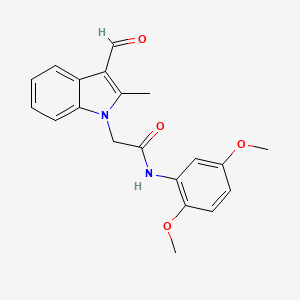
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3603315.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3603317.png)
